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For Researchers, Scientists, and Drug Development Professionals

Abstract
WX8, also known as Ro 91-4714, is a potent and selective ATP-competitive inhibitor of the

phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). Its high affinity and

specificity for PIKFYVE have made it a valuable tool for investigating the cellular functions of

this lipid kinase, particularly its role in lysosomal dynamics, autophagy, and membrane

trafficking. This technical guide provides a comprehensive overview of the discovery, chemical

properties, and biological activity of WX8, along with detailed experimental protocols for its use

in research settings.

Discovery and Chemical Properties
While the specific initial discovery program of Ro 91-4714 by Hoffmann-La Roche is not

extensively detailed in publicly available literature, its identification as a potent PIKFYVE

inhibitor has been established through subsequent research. WX8 belongs to a family of

chemical analogs that have been shown to disrupt multiple events in lysosome homeostasis.

The chemical structure of WX8 is 1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-

triazin-2-yl]hydrazone. Its chemical properties are summarized in the table below.
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Property Value

Synonyms Ro 91-4714

Molecular Formula C₂₂H₂₂N₈O

Molecular Weight 414.46 g/mol

CAS Number 232935-92-1

Appearance White to beige powder

Solubility Soluble in DMSO

Mechanism of Action and Biological Activity
WX8 functions as an ATP-competitive inhibitor of PIKFYVE kinase.[1] PIKFYVE is a crucial

enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce

phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that regulates

endosomal and lysosomal membrane dynamics.

By inhibiting PIKFYVE, WX8 disrupts the production of PtdIns(3,5)P₂, leading to a cascade of

cellular effects, most notably the inhibition of lysosomal fission.[1] This results in the formation

of enlarged lysosomes and cytoplasmic vacuoles. However, WX8 does not affect homotypic

lysosomal fusion.[1] This disruption of lysosomal homeostasis ultimately impacts cellular

processes that are dependent on proper lysosomal function, such as autophagy.

The primary biological activities of WX8 are summarized in the following table:

Parameter Target/Cell Line Value

Kd PIKFYVE 0.9 nM[1]

Kd PIP4K2C 340 nM[1]

IC₅₀ (Antiproliferation) A375 (melanoma) 48 nM

IC₅₀ (Antiproliferation) U2OS (osteosarcoma) 200 nM
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The high selectivity of WX8 for PIKFYVE over other kinases, such as PIP4K2C, makes it a

precise tool for studying PIKFYVE-specific functions.[1] Its potent antiproliferative activity

against certain cancer cell lines highlights its potential as a therapeutic agent, particularly for

cancers that are dependent on autophagy for survival.

Experimental Protocols
In Vitro PIKFYVE Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of WX8 against

PIKFYVE kinase in a biochemical assay.

Materials:

Recombinant human PIKFYVE enzyme

PtdIns3P substrate

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

WX8 (dissolved in DMSO)

96-well plates

Scintillation counter or luminometer

Procedure:

Prepare serial dilutions of WX8 in DMSO.

In a 96-well plate, add the kinase reaction buffer, PtdIns3P substrate, and the diluted WX8 or

DMSO (vehicle control).

Add the recombinant PIKFYVE enzyme to each well to initiate the reaction.

Add [γ-³²P]ATP to each well and incubate at 30°C for a predetermined time (e.g., 30-60

minutes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1188452?utm_src=pdf-body
https://www.researchgate.net/figure/Direct-synthesis-of-1H-Indole-3-carbaldehyde-4_fig4_368655211
https://www.benchchem.com/product/b1188452?utm_src=pdf-body
https://www.benchchem.com/product/b1188452?utm_src=pdf-body
https://www.benchchem.com/product/b1188452?utm_src=pdf-body
https://www.benchchem.com/product/b1188452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1188452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stop the reaction by adding a stop solution (e.g., 4M HCl).

Spot the reaction mixture onto a P81 phosphocellulose paper.

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to

measure ADP production as an indicator of kinase activity.

Calculate the percent inhibition for each WX8 concentration and determine the IC₅₀ value.

Cell-Based Lysosomal Fission Assay
This protocol describes a method to visualize the effect of WX8 on lysosomal morphology in

cultured cells.

Materials:

U2OS or other suitable cell line

Cell culture medium and supplements

WX8 (dissolved in DMSO)

LysoTracker™ Red DND-99 (Thermo Fisher Scientific) or anti-LAMP1 antibody

Formaldehyde or paraformaldehyde for cell fixation

Phosphate-buffered saline (PBS)

Fluorescence microscope

Procedure:

Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of WX8 (e.g., 100 nM to 1 µM) or DMSO (vehicle

control) for a specified duration (e.g., 4-24 hours).

To visualize lysosomes, incubate the live cells with LysoTracker Red (e.g., 50 nM) for 30

minutes before imaging.

Alternatively, for immunostaining, fix the cells with 4% formaldehyde in PBS for 15 minutes at

room temperature.

Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

Incubate with a primary antibody against a lysosomal marker, such as LAMP1, overnight at

4°C.

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at

room temperature.

Wash with PBS and mount the coverslips on microscope slides.

Image the cells using a fluorescence microscope and observe the changes in lysosomal size

and morphology. WX8-treated cells are expected to show enlarged, vacuolar lysosomes

compared to the small, punctate lysosomes in control cells.
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Caption: WX8 inhibits PIKFYVE, blocking PtdIns(3,5)P₂ production and downstream

processes.
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Caption: Workflow for in vitro and cell-based assays to characterize WX8 activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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